molecular formula C36H37N7O4 B1676570 Mgb-BP-3 CAS No. 1000277-08-6

Mgb-BP-3

Cat. No. B1676570
M. Wt: 631.7 g/mol
InChI Key: OEKXCVYZBVOWBR-BQYQJAHWSA-N
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Description

MGB-BP-3 is a potential first-in-class antibiotic, a Strathclyde Minor Groove Binder (S-MGB), that has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease . It is an antibiotic that has been shown to be active against a broad range of important multi-resistant Gram-positive pathogens .


Synthesis Analysis

MGB-BP-3 is a novel antibiotic candidate derived by chemical synthesis and Structure-Activity Relationship (SAR) from Distamycin, a natural product antibiotic that acts by binding to the minor groove of DNA .


Molecular Structure Analysis

The molecular formula of MGB-BP-3 is C36H37N7O4 . The exact mass is 631.29 and the molecular weight is 631.737 .


Physical And Chemical Properties Analysis

MGB-BP-3 is a solid substance . It is soluble in DMSO up to 125 mg/mL with ultrasonic assistance .

Scientific Research Applications

Antibiotic Properties and Mechanism of Action

MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), has shown potential as a first-in-class antibiotic. It has successfully completed Phase IIa clinical trials for treating Clostridioides difficile associated disease. The mechanism of action of MGB-BP-3 primarily involves significant inhibition of bacterial growth in Gram-positive bacteria. This action is due to its strong interactions with bacterial DNA in both Gram-negative and Gram-positive bacteria, as demonstrated through various assays like ultraviolet–visible thermal melting and fluorescence intercalator displacement. MGB-BP-3's ineffectiveness against Gram-negative pathogens is attributed to inefficient intracellular accumulation, resulting from permeation and efflux issues. Notably, MGB-BP-3 interferes with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV, crucial enzymes in bacteria like Staphylococcus aureus and Escherichia coli (Hind et al., 2022).

Transcriptomic Analysis and Bactericidal Action

A transcriptomic analysis of Staphylococcus aureus exposed to MGB-BP-3 revealed significant changes in the expression profile of numerous essential genes, which are vital for critical cellular processes like glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. This analysis suggests a broad bactericidal mode of action at the transcriptional level of multiple essential genes. DNA binding assays confirmed MGB-BP-3's binding to regions upstream of down-regulated essential genes, indicating its potential role in transcriptional arrest. Moreover, the inability to evolve resistance to MGB-BP-3, unlike with other antibiotics, emphasizes its unique and potent bactericidal nature (Nieminen et al., 2019).

Promoter Isomerisation Inhibition

Further studies on the mode of action of MGB-BP-3 highlight its ability to bind to and inhibit multiple essential promoters on the Staphylococcus aureus chromosome. This is achieved through the repression of promoter isomerisation by RNA polymerase holoenzyme, affecting processes like DNA replication and peptidoglycan biosynthesis. The substantial downregulation of key promoters suggests a challenging environment for the bacteria to survive and evolve resistance (Kerr et al., 2021).

Safety And Hazards

MGB-BP-3 has shown an excellent safety and tolerability profile with no serious adverse events (SAEs) reported in either study . It has been evaluated by the U.S. Federal Government for safety and scientific validity .

Future Directions

MGB-BP-3 has successfully completed its End-of-Phase 2 meeting with the FDA, marking an important milestone for the company and its lead product . The FDA confirmed that the design and the endpoints of the two prospective Phase 3 studies were appropriate . The Phase 3 studies, which are expected to recruit approximately 900 patients, will include superiority of MGB-BP-3 against vancomycin in the critical measure of sustained clinical response as one of their endpoints .

properties

IUPAC Name

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXCVYZBVOWBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mgb-BP-3

CAS RN

1000277-08-6
Record name MGB-BP-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGB-BP-3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MGB-BP-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
C Hind, M Clifford, C Woolley, J Harmer… - ACS Infectious …, 2022 - ACS Publications
… the interaction of MGB-BP-3 with dsDNA. The biological consequences of MGB-BP-3 interacting with … It was demonstrated that MGB-BP-3 binds to and inhibits transcription from multiple …
Number of citations: 6 pubs.acs.org
M Ravic, D Firmin, O Sahgal… - American Society of …, 2016 - mgb-biopharma.com
… Background: MGB-BP-3 (MGB) binds selectively to the bacterial DNA minor groove and has strong bactericidal in vitro and in vivo activity against Clostridium difficile. Completion of a full …
Number of citations: 6 www.mgb-biopharma.com
L Nieminen, K Lemonidis, D Browning… - Access …, 2019 - microbiologyresearch.org
… MGB-BP-3 (MGB) is a novel synthetic antibiotic inspired by Distamycin – a natural product … aureus following challenge with 0.5 x MIC (0.1 µg ml−1) MGB-BP-3. Triplicate samples of RNA …
Number of citations: 2 www.microbiologyresearch.org
L Kerr, DF Browning, K Lemonidis, T Salih, IS Hunter… - BioRxiV, 2021 - biorxiv.org
… are amongst those affected by MGB-BP-3. Thus, MGB-BP-3 binds to and inhibits multiple essential … against sub-inhibitory concentrations of MGB-BP-3 resulted in no resistance whereas …
Number of citations: 8 www.biorxiv.org
CJ Suckling, A Khalaf, FJ Scott… - 3rd International …, 2017 - strathprints.strath.ac.uk
… This study investigates the mode of action of MGB-BP-3 and applies RNA-sequencing transcriptomics to determine the effect of drug on global gene expression of Staphylococcus …
Number of citations: 2 strathprints.strath.ac.uk
PM Sutton, P Taggart - M., Runnalls, ME, O'Brien, W., Treasure, 2000 - researchgate.net
… MGB-BP-3, including interference of the action of type II bacterial topoisomerases. While MGB-BP-3's … of this presented, the recognition that MGB-BP-3 can target DNA of Gram-negative …
Number of citations: 4 www.researchgate.net
R Kullar, MCN Tran, EJC Goldstein - Journal of Experimental …, 2020 - Taylor & Francis
… Citation57 MGB-BP-3 displays strong bactericidal … , MGB-BP-3 has been shown to protect against death and prolonged post-treatment survival. Citation56 In a phase I study, MGB-BP-3 …
Number of citations: 13 www.tandfonline.com
CJ Suckling, IS Hunter, FJ Scott - Future Drug Discovery, 2022 - Future Science
… In repeated assays over many years, MGB-BP-3 has an … by MGB-BP-3 and its consequent repression of the sporulation that leads to recurrent disease. These properties give MGB-BP-3 …
Number of citations: 7 www.future-science.com
F Ruggieri, N Compagne, K Antraygues… - European Journal of …, 2023 - Elsevier
… On the contrary, MGB-BP-3 free base suspension, MGB-BP-3 microparticle formulation and vancomycin treated hamsters survived throughout the treatment period. 3 days after the end …
Number of citations: 3 www.sciencedirect.com
CJ Suckling, IS Hunter, FJ Scott
Number of citations: 0

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